An In-depth Technical Guide to the Physicochemical Properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine
An In-depth Technical Guide to the Physicochemical Properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into the characterization, synthesis, and handling of this compound, acknowledging the current landscape of available information.
Chemical Identity and Structure
(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine, an unsaturated aminopyridine derivative, possesses a structure characterized by a pyridine ring linked to a dimethylamino-substituted ethenyl group. The "(1E)-" designation specifies the trans configuration of the substituents across the carbon-carbon double bond.
Molecular Formula: C9H12N2
Molecular Weight: 148.21 g/mol
Structure:
Figure 1: Chemical structure of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.
Physicochemical Properties
Direct experimental data for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is limited. However, we can infer and predict certain properties based on its structural analog, (1E)-N,N-dimethyl-2-(4-pyridinyl)ethenamine, and general chemical principles. It is crucial to note that these are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value (for 4-pyridinyl isomer) | Reference | Notes |
| CAS Number | 263359-20-2 | [1][2] | For the 4-pyridinyl isomer. The CAS number for the 2-pyridinyl isomer is not readily available. |
| Boiling Point | 255.4 ± 23.0 °C at 760 mmHg | [1][2] | Predicted value. Positional isomers may have different boiling points. |
| Density | 1.005 ± 0.06 g/cm³ | [1] | Predicted value. |
| pKa | 6.93 ± 0.26 | [1] | Predicted value. The basicity of the pyridine nitrogen will be influenced by the position of the substituent. |
| logP | 1.63 | [2] | Predicted value. A measure of lipophilicity. |
| Flash Point | 108.3 ± 22.6 °C | [2] | Predicted value. |
| Refractive Index | 1.573 | [2] | Predicted value. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine involves the condensation of 2-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is effective for the synthesis of related vinylogous amides.[3]
Figure 2: Proposed synthesis workflow for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.
Experimental Protocol (Adapted from a similar synthesis[3]):
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To a solution of 2-methylpyridine in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise under a nitrogen atmosphere.
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Heat the reaction mixture (e.g., to 90°C) for several hours.
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Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Upon completion, remove the solvent under reduced pressure to yield the crude product.
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Further purification can be achieved by chromatography or distillation.
The causality behind these choices lies in the reactivity of DMF-DMA as an effective one-carbon electrophile that readily reacts with the activated methyl group of 2-methylpyridine. The use of a dry, inert atmosphere is crucial to prevent side reactions with water and oxygen.
Reactivity Profile
The molecule contains several reactive sites:
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic, susceptible to protonation and alkylation.
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Enamine Moiety: The electron-rich double bond of the enamine is susceptible to electrophilic attack. The nitrogen atom's lone pair increases the nucleophilicity of the β-carbon. Enamines are also prone to hydrolysis, especially under acidic conditions, to yield the corresponding ketone and amine.
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Dimethylamino Group: The nitrogen of the dimethylamino group is also basic, though generally less so than the pyridine nitrogen in this conjugated system.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, the vinylic protons of the ethenamine bridge, and the methyl protons of the dimethylamino group. The coupling constant between the vinylic protons will be indicative of the (E)-configuration (typically in the range of 12-18 Hz). For comparison, the ¹H NMR spectrum of the related (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine shows the vinylic protons as doublets with a coupling constant of 12.5 Hz.[3]
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¹³C NMR: The spectrum will display distinct signals for the carbons of the pyridine ring, the two vinylic carbons, and the two equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
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C=C stretching of the pyridine ring and the ethenyl group.
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C-N stretching vibrations.
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C-H stretching and bending vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 148.
Analytical Workflow:
Figure 3: A typical workflow for the analytical characterization of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.
Safety and Handling
Specific toxicological data for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine are not available. Therefore, precautions should be based on the potential hazards of related compounds, such as pyridines and aliphatic amines.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[4] They may cause irritation to the skin, eyes, and respiratory tract.
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Flammability: The compound is likely combustible. Keep away from heat, sparks, and open flames.
It is imperative to consult the Safety Data Sheet (SDS) for any related or starting materials used in the synthesis and handling of this compound.
Conclusion
(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a compound with potential utility in synthetic chemistry. While a comprehensive experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. Researchers and drug development professionals are encouraged to perform thorough experimental validation of the predicted properties outlined herein.
References
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [Link]
Sources
- 1. 263359-20-2 CAS MSDS (Ethenamine, N,N-dimethyl-2-(4-pyridinyl)-, (1E)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. kishida.co.jp [kishida.co.jp]
